4'-(3-Pyridinylmethoxy)acetophenone
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-[4-(pyridin-3-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO2/c1-11(16)13-4-6-14(7-5-13)17-10-12-3-2-8-15-9-12/h2-9H,10H2,1H3 |
InChI Key |
DWFKUFJMJVKGES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent position and nature significantly influence the physicochemical and biological properties of acetophenone derivatives. Below is a comparative analysis of key analogs:
*Note: Direct studies on this compound are absent; properties inferred from structural analogs.
Physicochemical Properties
| Property | 4'-Methoxyacetophenone | 3'-Fluoro-4'-methoxyacetophenone | This compound (Predicted) |
|---|---|---|---|
| Molecular Weight | 150.18 g/mol | 168.17 g/mol | ~215 g/mol |
| Boiling Point | 202°C | Not reported | Higher than 202°C (due to pyridine) |
| Solubility | Organic solvents | Improved in polar solvents | Moderate in water (pyridine enhances polarity) |
Q & A
Q. How do structural modifications enhance its pharmacological profile?
- SAR Studies :
| Modification | Bioactivity Impact |
|---|---|
| Pyridine N-oxide | Increased solubility |
| Halogen substitution | Improved binding affinity |
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